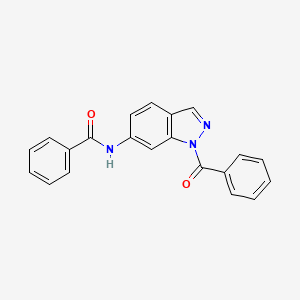![molecular formula C8H7NOS2 B12936318 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12936318.png)
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one is an organosulfur compound with a unique structure that includes a benzothiazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one typically involves a copper-catalyzed cascade method. This method synthesizes the compound from 2-halo-N-(2-halophenyl)-acetamides and AcSH via an SN2/deacetylation/coupling process . The reaction conditions often include the use of copper catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the copper-catalyzed cascade method mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzothiazines.
Applications De Recherche Scientifique
7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being explored for its potential as an antitubercular agent.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one involves its interaction with molecular targets such as enzymes and proteins. The sulfur atom in the compound can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition. This mechanism is particularly relevant in its potential use as an antitubercular agent .
Comparaison Avec Des Composés Similaires
2-Mercaptobenzothiazole: Similar in structure but lacks the additional ring present in 7-Mercapto-2H-benzo[b][1,4]thiazin-3(4H)-one.
Benzothiazoline-2-thione: Another related compound with a similar sulfur-containing ring structure.
Propriétés
Formule moléculaire |
C8H7NOS2 |
|---|---|
Poids moléculaire |
197.3 g/mol |
Nom IUPAC |
7-sulfanyl-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C8H7NOS2/c10-8-4-12-7-3-5(11)1-2-6(7)9-8/h1-3,11H,4H2,(H,9,10) |
Clé InChI |
GZGLGHZXOQXMDX-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)NC2=C(S1)C=C(C=C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(4-Phenylpyrimidin-2-yl)amino]benzamide](/img/structure/B12936251.png)
![2-Chloro-4-((1S,3R,5S)-3,6-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12936257.png)





![N-{4-[(4-Methoxyacridin-9-yl)amino]benzene-1-sulfonyl}acetamide](/img/structure/B12936322.png)



